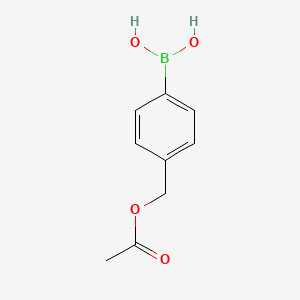

(4-(Acetoxymethyl)phenyl)boronic acid

Description

BenchChem offers high-quality (4-(Acetoxymethyl)phenyl)boronic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (4-(Acetoxymethyl)phenyl)boronic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

[4-(acetyloxymethyl)phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11BO4/c1-7(11)14-6-8-2-4-9(5-3-8)10(12)13/h2-5,12-13H,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPQABEOUQSYDPY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=C(C=C1)COC(=O)C)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11BO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30442055 | |

| Record name | {4-[(Acetyloxy)methyl]phenyl}boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30442055 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.99 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

326496-51-9 | |

| Record name | {4-[(Acetyloxy)methyl]phenyl}boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30442055 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

(4-(Acetoxymethyl)phenyl)boronic acid structure and properties

An In-depth Technical Guide to (4-(Acetoxymethyl)phenyl)boronic acid: Structure, Properties, and Applications

Introduction

(4-(Acetoxymethyl)phenyl)boronic acid is a bifunctional organoboron compound that has emerged as a valuable and versatile building block in modern organic synthesis and medicinal chemistry. Its structure is distinguished by two key functional groups: the boronic acid moiety, a cornerstone of palladium-catalyzed cross-coupling reactions, and the acetoxymethyl group, which serves as a stable, yet readily modifiable, synthetic handle. This unique combination allows for the strategic construction of complex molecular architectures, making it a reagent of significant interest for researchers in drug discovery and materials science.

This guide provides a comprehensive technical overview of (4-(Acetoxymethyl)phenyl)boronic acid, delving into its chemical and physical properties, spectroscopic signature, synthesis, and purification. Furthermore, it offers detailed protocols and mechanistic insights into its primary application, the Suzuki-Miyaura cross-coupling reaction, equipping researchers and drug development professionals with the practical knowledge required for its effective utilization.

Compound Profile and Physicochemical Properties

A thorough understanding of a reagent's fundamental properties is paramount for its successful application in experimental work. These properties dictate handling, storage, and reaction conditions.

Chemical Identity

| Identifier | Value | Source |

| CAS Number | 326496-51-9 | [1][2][3] |

| Molecular Formula | C₉H₁₁BO₄ | [1][2][4] |

| Molecular Weight | 193.99 g/mol | [1][4] |

| IUPAC Name | (4-(Acetoxymethyl)phenyl)boronic acid | - |

| SMILES | CC(=O)OCC1=CC=C(C=C1)B(O)O | - |

| InChI Key | FPQABEOUQSYDPY-UHFFFAOYSA-N | [3] |

Physical and Chemical Properties

The physical state and solubility are critical for designing reaction setups and purification procedures. The stability of boronic acids is a key consideration, as they are prone to dehydration to form cyclic boroxine anhydrides.

| Property | Value | Notes |

| Appearance | White to off-white solid/powder | [5] |

| Purity | Typically ≥98% | [2][3] |

| Storage Temperature | Recommended at -20°C for long-term stability | [4] |

| Shipping Temperature | Ambient temperature | [4] |

| Stability | Stable under recommended storage conditions. Prone to dehydration to form boroxines. | [6] |

Expert Insight: The propensity of boronic acids to form trimeric boroxine anhydrides upon dehydration is a well-documented challenge. While this does not always inhibit reactivity in cross-coupling reactions, it complicates accurate mass-based measurements and can lead to inconsistent results.[7] Storing the compound at -20°C in a desiccated environment minimizes this degradation. For highly sensitive reactions, it is best practice to use a freshly opened container or to dry the material under vacuum before use.[4]

Spectroscopic Characterization: The Analytical Fingerprint

Confirming the identity and purity of (4-(Acetoxymethyl)phenyl)boronic acid is essential before its use. Spectroscopic methods provide a non-destructive way to validate the chemical structure.

| Technique | Expected Chemical Shifts / Peaks | Interpretation |

| ¹H NMR | δ ~7.8-8.0 ppm (d, 2H), δ ~7.3-7.5 ppm (d, 2H), δ ~5.1 ppm (s, 2H), δ ~2.1 ppm (s, 3H) | The two doublets in the aromatic region are characteristic of a 1,4-disubstituted benzene ring. The singlets correspond to the benzylic methylene protons (-CH₂-) and the acetyl methyl protons (-CH₃), respectively. The integration (2:2:2:3) confirms the proton count. (Data inferred from similar structures[8]) |

| ¹³C NMR | δ ~171 ppm (C=O), δ ~135-140 ppm (aromatic C-CH₂, C-B), δ ~128-130 ppm (aromatic CH), δ ~66 ppm (-CH₂-), δ ~21 ppm (-CH₃) | The spectrum will show the carbonyl carbon of the ester, four distinct aromatic carbon signals (two quaternary, two tertiary), and the two aliphatic carbons from the acetoxymethyl group. (Data inferred from similar structures[9]) |

| FT-IR (cm⁻¹) | ~3400-3200 (broad, O-H stretch), ~1740 (strong, C=O stretch), ~1360 (B-O stretch), ~1090 (C-O stretch) | The broad O-H band is characteristic of the boronic acid. The strong carbonyl peak confirms the presence of the acetate ester. B-O and C-O stretches are also expected.[10] |

| Mass Spec (MS) | [M-H]⁻ at m/z 193.0 | In negative ion mode ESI-MS, the deprotonated molecule is typically observed. High-resolution mass spectrometry can confirm the elemental composition.[11][12] |

Synthesis and Purification Strategies

While (4-(Acetoxymethyl)phenyl)boronic acid is commercially available, understanding its synthesis and purification provides valuable context for troubleshooting and quality assessment.

Synthetic Workflow

A common synthetic approach involves the modification of a pre-existing phenylboronic acid derivative. For instance, the reduction of (4-formylphenyl)boronic acid to (4-(hydroxymethyl)phenyl)boronic acid, followed by acetylation.

Caption: A plausible two-step synthesis of the target compound.

Causality in Experimental Choices: The reduction of the aldehyde to an alcohol is a standard transformation.[13] Subsequent acetylation with acetic anhydride provides a straightforward method to install the acetoxymethyl group. The choice of a mild base like pyridine is to catalyze the reaction and neutralize the acetic acid byproduct.

Purification Protocols: Ensuring High Quality

Purification is critical to remove unreacted starting materials, byproducts, and boroxine species.

Protocol: Purification via Acid-Base Extraction

This protocol leverages the acidic nature of the boronic acid to separate it from non-acidic impurities.

-

Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent, such as ethyl acetate or diethyl ether.

-

Base Extraction: Transfer the solution to a separatory funnel and wash with a 1-2 M aqueous solution of a base (e.g., NaOH).[14][15] The boronic acid will deprotonate to form a water-soluble boronate salt, which partitions into the aqueous layer. Non-acidic organic impurities will remain in the organic layer.

-

Separation: Separate the aqueous layer containing the boronate salt. Discard the organic layer.

-

Acidification: Cool the aqueous layer in an ice bath and carefully acidify with 1-2 M HCl until the pH is acidic (pH ~2-3).[16] The pure boronic acid will precipitate out of the solution as a solid.

-

Isolation: Collect the precipitated solid by vacuum filtration.

-

Washing: Wash the solid with cold water to remove any residual salts.

-

Drying: Dry the purified solid under vacuum to yield the final product.

Trustworthiness: This method is self-validating. The selective partitioning between aqueous and organic phases based on pH provides a high degree of purification from neutral or basic impurities. The final precipitation step further isolates the desired product.

Core Applications in Synthetic Chemistry

The utility of (4-(Acetoxymethyl)phenyl)boronic acid stems from its role as a coupling partner, primarily in the formation of C-C bonds.

The Suzuki-Miyaura Cross-Coupling Reaction

This Nobel Prize-winning reaction is one of the most powerful methods for constructing biaryl systems, which are common motifs in pharmaceuticals.

Mechanistic Insight: The reaction involves a catalytic cycle with a palladium complex. The boronic acid undergoes transmetalation with the palladium center, followed by reductive elimination to form the new C-C bond and regenerate the catalyst.

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Protocol: Typical Suzuki-Miyaura Coupling

-

Reaction Setup: To an oven-dried flask under an inert atmosphere (e.g., Argon or Nitrogen), add the aryl halide (1.0 eq), (4-(Acetoxymethyl)phenyl)boronic acid (1.1-1.5 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%), and a suitable solvent (e.g., DME, Toluene, or Dioxane).

-

Base Addition: Add an aqueous solution of a base (e.g., 2M Na₂CO₃ or K₂CO₃, 2-3 eq). The base is crucial for activating the boronic acid for transmetalation.

-

Heating: Heat the reaction mixture with vigorous stirring to the desired temperature (typically 80-100 °C).

-

Monitoring: Monitor the reaction progress by TLC or LC-MS.

-

Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude product by flash column chromatography on silica gel.[7]

Role in Drug Discovery

Boronic acids are increasingly incorporated into drug candidates.[17][18] The acetoxymethyl group on this particular reagent offers two strategic advantages:

-

Prodrug Potential: The ester can be designed to be hydrolyzed in vivo by esterase enzymes, releasing the active drug molecule containing a hydroxymethylphenyl group.

-

Synthetic Handle: The ester can be easily hydrolyzed to the corresponding alcohol, (4-(hydroxymethyl)phenyl)boronic acid, which can then be used in further synthetic transformations, such as etherification or oxidation. This allows for late-stage diversification in a synthetic sequence.

Safety and Handling

Proper handling of chemical reagents is essential for laboratory safety. Boronic acids, in general, are known to be irritants.

| Hazard Class | Statement | Precautionary Codes |

| Skin Irritation | Causes skin irritation | P264, P280, P302+P352 |

| Eye Irritation | Causes serious eye irritation | P280, P305+P351+P338 |

| Respiratory Irritation | May cause respiratory irritation | P261, P271, P304+P340 |

(Hazard information is generalized from similar phenylboronic acid compounds[19][20])

Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves when handling this compound.[21] Work in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[6]

Disposal: Dispose of chemical waste in accordance with local, regional, and national regulations.[22]

Conclusion

(4-(Acetoxymethyl)phenyl)boronic acid stands out as a highly functionalized and strategic building block for chemical synthesis. Its reliable performance in Suzuki-Miyaura cross-coupling, combined with the synthetic versatility of the acetoxymethyl group, makes it an invaluable tool for constructing novel molecules with applications ranging from pharmaceuticals to advanced materials. By understanding its properties, analytical characteristics, and reaction protocols, researchers can confidently and effectively integrate this powerful reagent into their synthetic programs, accelerating the pace of discovery and innovation.

References

-

PubChem, National Institutes of Health. 4-Acetylphenylboronic acid. [Link][23]

-

Organic Syntheses. Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions. [Link][7]

-

G. Alcaraz, et al. Boronic, Diboronic and Boric Acid Esters of 1,8-Naphthalenediol - Supporting Information. Royal Society of Chemistry. [Link][9]

-

Singh, S. et al. (2023). Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. Molecules. [Link][17]

-

Khan, R. A. (2016). How to purify boronic acids/boronate esters? ResearchGate. [Link][24]

-

SCIEX. Quantitation of boronic acids at pg/mL levels of sensitivity. [Link][25]

-

Khlebnikov, V. (2016). Can I remove boronic acid using Work up process? ResearchGate. [Link][14]

-

Vilas-Vilela, J. L. et al. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules. [Link][26]

-

Al-Zoubi, R. M. et al. (2020). Design and discovery of boronic acid drugs. European Journal of Medicinal Chemistry. [Link][18]

-

ResearchGate. FT-IR spectrum of 4-vinylphenyl boronic acid. [Link][10]

-

Vilas-Vilela, J. L. et al. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. MDPI. [Link][27]

-

Bakthan, Singaram, et al. (2016). SYNTHESIS OF BORONIC ACIDS AND ESTERS FROM PINACOLBORANE AND AMINOBORANE UNDER AMBIENT CONDITIONS. eScholarship, University of California. [Link][28]

-

PubChem, National Institutes of Health. 4-Methoxycarbonylphenylboronic acid. [Link][29]

-

PubChem, National Institutes of Health. 4-Methoxyphenylboronic acid. [Link][20]

-

PubChem, National Institutes of Health. 4-(Hydroxymethyl)benzeneboronic acid. [Link][30]

-

Chem-Impex. 4-(Methylcarbamoyl)phenylboronic acid. [Link][31]

-

Google Patents. Process for purification of boronic acid and its derivatives. [16]

-

Google Patents. Process for the preparation of substituted phenylboronic acids. [13]

-

Reddit. Trying to remove a boronic acid in a workup. Help!. [Link][15]

-

ResearchGate. Analysis of Boronic Acids Without Chemical Derivatisation. [Link][11]

-

SCIRP. A High Sensitive LC-MS/MS Method for the Simultaneous Determination of Potential Genotoxic Impurities. [Link][12]

Sources

- 1. scbt.com [scbt.com]

- 2. calpaclab.com [calpaclab.com]

- 3. (4-(Acetoxymethyl)phenyl)boronic acid | CymitQuimica [cymitquimica.com]

- 4. usbio.net [usbio.net]

- 5. file.medchemexpress.com [file.medchemexpress.com]

- 6. fishersci.com [fishersci.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. 4-(Hydroxymethyl)phenylboronic acid(59016-93-2) 1H NMR spectrum [chemicalbook.com]

- 9. rsc.org [rsc.org]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. A High Sensitive LC-MS/MS Method for the Simultaneous Determination of Potential Genotoxic Impurities Carboxy Phenyl Boronic Acid and Methyl Phenyl Boronic Acid in Lumacaftor [scirp.org]

- 13. US6576789B1 - Process for the preparation of substituted phenylboronic acids - Google Patents [patents.google.com]

- 14. researchgate.net [researchgate.net]

- 15. reddit.com [reddit.com]

- 16. WO2005019229A1 - Process for purification of boronic acid and its derivatives - Google Patents [patents.google.com]

- 17. mdpi.com [mdpi.com]

- 18. Design and discovery of boronic acid drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. file.medchemexpress.com [file.medchemexpress.com]

- 20. (4-Methoxyphenyl)boronic acid | C7H9BO3 | CID 201262 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 21. aksci.com [aksci.com]

- 22. sigmaaldrich.com [sigmaaldrich.com]

- 23. 4-Acetylphenylboronic acid | C8H9BO3 | CID 3702122 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 24. researchgate.net [researchgate.net]

- 25. sciex.com [sciex.com]

- 26. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 27. mdpi.com [mdpi.com]

- 28. escholarship.org [escholarship.org]

- 29. 4-Methoxycarbonylphenylboronic acid | C8H9BO4 | CID 2734369 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 30. 4-(Hydroxymethyl)benzeneboronic acid | C7H9BO3 | CID 2734706 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 31. chemimpex.com [chemimpex.com]

An In-Depth Technical Guide to the Physicochemical Properties of (4-(Acetoxymethyl)phenyl)boronic acid (CAS: 326496-51-9)

Prepared for: Researchers, Scientists, and Drug Development Professionals

Introduction

(4-(Acetoxymethyl)phenyl)boronic acid, registered under CAS number 326496-51-9, is a versatile aromatic boronic acid derivative.[1] Boronic acids are a class of compounds characterized by a carbon-boron bond, which play a pivotal role in modern organic synthesis, particularly in the formation of carbon-carbon and carbon-heteroatom bonds through palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. The specific structure of this compound, featuring an acetoxymethyl substituent, offers unique opportunities for further functionalization, making it a valuable building block in medicinal chemistry and materials science.[2] Understanding its fundamental physicochemical properties is a critical first step in its effective application, enabling researchers to design robust synthetic routes, predict its behavior in various matrices, and ensure proper handling and storage. This guide provides a comprehensive overview of these properties, grounded in established analytical methodologies.

Core Physicochemical Properties

A summary of the key physicochemical properties of (4-(Acetoxymethyl)phenyl)boronic acid is presented below. These values represent a consolidation of data from various suppliers and databases, providing a reliable baseline for experimental design.

| Property | Value | Source(s) |

| CAS Number | 326496-51-9 | [1][3][4] |

| IUPAC Name | [4-(acetyloxymethyl)phenyl]boronic acid | [3] |

| Synonyms | 4-Acetoxymethylbenzeneboronic acid | [3][4][5] |

| Molecular Formula | C₉H₁₁BO₄ | [1][3] |

| Molecular Weight | 193.99 g/mol | [1][3][4] |

| Appearance | White solid/powder | [3][4] |

| Melting Point | 81-83 °C | [3][4][6] |

| Boiling Point | 341.0 ± 44.0 °C (Predicted) at 760 mmHg | [6][7] |

| Solubility | 7.42 mg/mL (solvent not specified) | [8] |

| pKa | 8.53 ± 0.10 (Predicted) | [9] |

| Purity | Available as 97%, 98%, or 99.9% | [4] |

| Storage Conditions | Inert atmosphere, 2-8°C |

Experimental Protocols for Physicochemical Characterization

The determination of physicochemical properties is fundamental to the characterization of any chemical entity. The following section details the standard experimental protocols for measuring the key parameters of (4-(Acetoxymethyl)phenyl)boronic acid. The choice of these methods is guided by their reliability, reproducibility, and accessibility in a standard laboratory setting.

Determination of Melting Point via Digital Melting Point Apparatus

Rationale: The melting point is a crucial indicator of a compound's purity. A sharp melting range (typically < 2°C) is indicative of high purity, while a broad and depressed range suggests the presence of impurities. The use of a digital apparatus provides a precise and objective measurement.

Step-by-Step Protocol:

-

Sample Preparation: Finely grind a small amount of the white, solid (4-(Acetoxymethyl)phenyl)boronic acid using a mortar and pestle.

-

Capillary Loading: Tap the open end of a capillary tube into the powdered sample, forcing a small amount of the compound into the tube. Tap the sealed end of the tube on a hard surface to pack the sample down to a height of 2-3 mm.

-

Apparatus Setup: Place the loaded capillary tube into the heating block of a calibrated digital melting point apparatus.

-

Measurement:

-

Set a rapid heating ramp (e.g., 10-15 °C/min) to quickly approach the expected melting point of ~81°C.

-

Once the temperature is within 15-20°C of the expected melting point, reset the apparatus and begin a slow heating ramp (1-2 °C/min) to ensure thermal equilibrium.

-

-

Data Recording: Record the temperature at which the first liquid drop appears (onset) and the temperature at which the entire sample becomes a clear liquid (completion). The range between these two temperatures is the melting range.

Caption: Shake-Flask Method for Solubility.

pKa Determination via Potentiometric Titration

Rationale: The pKa, or acid dissociation constant, is a measure of the strength of an acid in solution. For a boronic acid, the Lewis acidic boron center interacts with hydroxide ions, making the pKa a critical parameter influencing its reactivity and physiological behavior. Potentiometric titration is a direct and accurate method for its determination.

Step-by-Step Protocol:

-

Sample Preparation: Accurately weigh and dissolve a known amount of (4-(Acetoxymethyl)phenyl)boronic acid in a solution of deionized water, potentially with a co-solvent like methanol if aqueous solubility is low.

-

Titration Setup:

-

Place the solution in a jacketed beaker to maintain a constant temperature.

-

Calibrate a pH electrode and place it in the solution.

-

Use a calibrated burette to add a standardized solution of a strong base (e.g., 0.1 M NaOH) in small, precise increments.

-

-

Titration Process:

-

Record the initial pH of the solution.

-

Add the titrant in small volumes (e.g., 0.05-0.1 mL increments), recording the pH after each addition.

-

Continue the titration well past the equivalence point, where a sharp change in pH is observed.

-

-

Data Analysis:

-

Plot the measured pH versus the volume of titrant added.

-

The pKa is the pH at the half-equivalence point (the point where half of the acid has been neutralized). This can be determined from the graph or by calculating the first derivative of the titration curve to precisely locate the equivalence point.

-

Logical Relationship in pKa Determination

Caption: pKa is the pH at 50% dissociation.

References

-

American Elements. 4-Acetoxymethylbenzeneboronic Acid Product Page. [Link]

-

American Elements. Product Datasheet - 4-Acetoxymethylbenzeneboronic Acid. [Link]

-

MOLBASE. [4-(acetyloxymethyl)phenyl]boronic acid Product Page. [Link]

-

MySkinRecipes. (4-(Acetoxymethyl)phenyl)boronic acid Product Page. [Link]

-

American Elements. 4-Acetoxymethylbenzeneboronic Acid General Information. [Link]

-

Williams, R. pKa Data Compiled by R. Williams. [Link]

Sources

- 1. scbt.com [scbt.com]

- 2. scbt.com [scbt.com]

- 3. 4-Acetoxymethylbenzeneboronic AcidCAS #: 326496-51-9 [eforu-chemical.com]

- 4. americanelements.com [americanelements.com]

- 5. americanelements.com [americanelements.com]

- 6. (4-(Acetoxymethyl)phenyl)boronic acid [myskinrecipes.com]

- 7. 4-(ACETOXYMETHYL)BENZENEBORONIC ACID 97 CAS#: 326496-51-9 [m.chemicalbook.com]

- 8. CAS:326496-51-9, (4-(乙酰氧基甲基)苯基)硼酸-毕得医药 [bidepharm.com]

- 9. Page loading... [guidechem.com]

Methodological & Application

Palladium catalyst selection for coupling with (4-(Acetoxymethyl)phenyl)boronic acid

Application Notes & Protocols

Topic: Palladium Catalyst Selection for Suzuki-Miyaura Coupling with (4-(Acetoxymethyl)phenyl)boronic acid

For: Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of (4-(Acetoxymethyl)phenyl)boronic acid in Synthesis

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, celebrated for its power to forge carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1] This Nobel Prize-winning methodology is indispensable in the synthesis of pharmaceuticals, advanced materials, and agrochemicals.[2][3]

This guide focuses on a particularly valuable building block: (4-(Acetoxymethyl)phenyl)boronic acid . This reagent is more than a simple arylboronic acid; it incorporates a benzylic acetoxy group, a versatile functional handle that can be readily unmasked to reveal a hydroxymethyl group post-coupling. This two-stage approach allows for the introduction of a reactive benzyl alcohol moiety into complex molecules under mild conditions, circumventing potential interferences during the C-C bond formation.

However, the very features that make this reagent attractive also present specific challenges. The benzylic position and the ester functionality necessitate a carefully considered approach to catalyst selection to avoid side reactions such as protodeboronation or hydrolysis. This application note provides a comprehensive guide to navigating these challenges, detailing the mechanistic principles, catalyst selection criteria, and a field-proven protocol to ensure successful and reproducible couplings.

The Engine of Synthesis: A Mechanistic Look at the Suzuki-Miyaura Catalytic Cycle

A deep understanding of the reaction mechanism is paramount for rational catalyst selection and troubleshooting. The Suzuki-Miyaura reaction proceeds via a well-defined catalytic cycle involving a palladium catalyst.[1][4] The cycle comprises three fundamental steps: Oxidative Addition, Transmetalation, and Reductive Elimination.[3]

-

Oxidative Addition: The cycle begins with the active, 14-electron Pd(0) complex reacting with the organic halide (Ar-X). The palladium atom inserts itself into the carbon-halide bond, forming a new, square planar Pd(II) complex. This is often the rate-limiting step, especially for less reactive halides like aryl chlorides.[4][5]

-

Transmetalation: This is the crucial step where the carbon fragment is transferred from the boron atom to the palladium center. For this to occur, the boronic acid must first be activated by a base. The base reacts with the boronic acid to form a more nucleophilic boronate "ate" complex (e.g., [Ar-B(OH)₃]⁻).[2][6][7] This activated boronate then exchanges its organic group with the halide on the Pd(II) complex.

-

Reductive Elimination: In the final step, the two organic fragments on the Pd(II) center couple, forming the new C-C bond of the biaryl product. This process reduces the palladium back to its Pd(0) oxidation state, regenerating the active catalyst which can then re-enter the cycle.[1][3]

Caption: The Suzuki-Miyaura Catalytic Cycle.

Strategic Catalyst Selection for (4-(Acetoxymethyl)phenyl)boronic acid

The success of the coupling hinges on the synergistic relationship between the palladium source (the precatalyst) and its coordinating ligand. For a substrate like (4-(Acetoxymethyl)phenyl)boronic acid, which is susceptible to decomposition, the goal is to form the active Pd(0) catalyst quickly and ensure the catalytic cycle proceeds much faster than any competing side reactions.[8][9]

The Palladium Precatalyst: Choosing the Right Source

The "precatalyst" is the stable palladium source added to the reaction, which generates the active Pd(0) species in situ.

-

Traditional Sources (Pd(II) Salts & Pd(0) Complexes):

-

Pd(OAc)₂ / PdCl₂(dppf): These Pd(II) sources require an in-situ reduction step to form the active Pd(0) catalyst. This reduction can sometimes be slow or inefficient, which can be detrimental when using unstable boronic acids.[10]

-

Pd(PPh₃)₄: This air-sensitive Pd(0) complex bypasses the need for in-situ reduction. However, it can promote the formation of byproducts and is often less active than modern catalysts for challenging substrates.[11]

-

-

Modern Well-Defined Precatalysts (The Recommended Choice):

-

Buchwald Precatalysts (e.g., XPhos Pd G3/G4): These are air- and moisture-stable Pd(II) complexes that are engineered to release the active, monoligated Pd(0)-L species rapidly and quantitatively upon activation by the base at room temperature.[8][12] This rapid generation of the highly active catalyst is crucial for outcompeting the decomposition of sensitive boronic acids.[8][9] For coupling (4-(Acetoxymethyl)phenyl)boronic acid, using a well-defined precatalyst is strongly advised to ensure high efficiency and reproducibility.

-

The Ligand: Tailoring Reactivity and Stability

The ligand is arguably the most critical component, as it directly influences the properties of the palladium center.[13][14] For this specific coupling, ligands should be both electron-rich and sterically bulky .

-

Electron-richness enhances the rate of the oxidative addition step, which is particularly important when using less reactive aryl chlorides as coupling partners.[3]

-

Steric bulk promotes the formation of monoligated Pd(0)L species, which are the most active in the catalytic cycle.[15] It also accelerates the final reductive elimination step, increasing catalyst turnover.[3][15]

The table below compares ligand classes for their suitability with (4-(Acetoxymethyl)phenyl)boronic acid.

| Ligand Class | Example(s) | Suitability for (4-(Acetoxymethyl)phenyl)boronic acid | Rationale |

| Triarylphosphines | PPh₃, P(o-tol)₃ | Adequate | The classical choice. Effective for simple couplings with aryl iodides or bromides but may require higher temperatures and catalyst loadings. Less effective for aryl chlorides. |

| Bulky Dialkylbiaryl Phosphines | XPhos, SPhos, RuPhos | Excellent (Highly Recommended) | The state-of-the-art for challenging couplings.[3][15] Their combination of steric bulk and electron-donating properties provides highly active and stable catalysts that operate at low loadings and moderate temperatures, minimizing substrate decomposition.[16] |

| N-Heterocyclic Carbenes (NHCs) | IPr, IMes | Very Good | Strong σ-donating ligands that form very stable palladium complexes.[17] They are excellent for promoting difficult oxidative additions and are a robust alternative to phosphine ligands.[18] |

Field-Proven Protocol: Suzuki-Miyaura Coupling of (4-(Acetoxymethyl)phenyl)boronic acid with 4-Bromoanisole

This protocol provides a detailed, step-by-step methodology for a representative coupling reaction. Adherence to the inert atmosphere conditions is critical for success.

Materials and Reagents

-

(4-(Acetoxymethyl)phenyl)boronic acid (1.2 equiv)

-

4-Bromoanisole (1.0 equiv)

-

XPhos Pd G3 Precatalyst (2 mol%)

-

Potassium Phosphate, tribasic (K₃PO₄) (2.5 equiv)

-

1,4-Dioxane, anhydrous

-

Water, degassed

-

Ethyl acetate, HPLC grade

-

Brine solution

-

Magnesium sulfate (MgSO₄), anhydrous

Experimental Workflow Diagram

Caption: Step-by-step experimental workflow.

Step-by-Step Procedure

-

Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add 4-bromoanisole (1.0 mmol, 1.0 equiv), (4-(Acetoxymethyl)phenyl)boronic acid (1.2 mmol, 1.2 equiv), and K₃PO₄ (2.5 mmol, 2.5 equiv).

-

Inerting the Atmosphere: Seal the flask with a rubber septum. Evacuate the flask under high vacuum and backfill with argon gas. Repeat this cycle three times to ensure a completely oxygen-free environment.

-

Catalyst Addition: Under a positive pressure of argon, quickly add the XPhos Pd G3 precatalyst (0.02 mmol, 2 mol%).

-

Solvent Addition: Add anhydrous, degassed 1,4-dioxane (4 mL) and degassed water (1 mL) via syringe. The solvent should be degassed by sparging with argon for at least 20 minutes prior to use.

-

Reaction Execution: Place the sealed flask in a preheated oil bath at 90 °C. Stir the reaction mixture vigorously.

-

Monitoring: Monitor the reaction's progress by taking small aliquots and analyzing them by TLC or LC-MS. The reaction is typically complete within 4-12 hours.

-

Work-up: Once the starting material is consumed, allow the reaction to cool to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice more with ethyl acetate (10 mL each).

-

Washing and Drying: Combine all organic extracts and wash with brine (20 mL). Dry the organic layer over anhydrous magnesium sulfate.

-

Purification: Filter the mixture to remove the drying agent and concentrate the filtrate under reduced pressure. Purify the resulting crude oil or solid by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure product.[19]

Troubleshooting Guide

Even with a robust protocol, challenges can arise. This section addresses common issues and provides actionable solutions.

| Issue | Potential Cause(s) | Recommended Solution(s) |

| Low or No Conversion | 1. Inactive catalyst (oxidized ligand/precatalyst).2. Insufficiently inert atmosphere (oxygen contamination).3. Poor quality reagents (boronic acid degraded, wet solvent). | 1. Use a fresh bottle of precatalyst and ensure ligands are stored under argon.[20]2. Improve the degassing procedure (use freeze-pump-thaw cycles for solvents) and ensure a positive argon pressure throughout the setup.[21]3. Use freshly purchased or purified reagents. |

| Significant Protodeboronation | 1. The boronic acid is decomposing faster than it couples.2. Reaction temperature is too high or reaction time is too long.3. The base is too strong or concentration is too high. | 1. Use a more active catalyst system (e.g., Buchwald precatalyst) to accelerate the coupling.[8][9]2. Attempt the reaction at a lower temperature (e.g., 60-80 °C).3. Use a milder base like K₂CO₃ or KF.[20][22] |

| Homocoupling of Boronic Acid | Presence of oxygen, which promotes the formation of Pd(II) species that can catalyze this side reaction. | This is a clear indicator of poor degassing. Rigorously deoxygenate all solvents and ensure the reaction is maintained under a strict inert atmosphere.[21][23] |

| Hydrolysis of Acetate Ester | The basic conditions (especially with strong bases like NaOH or Cs₂CO₃) and high temperatures can cleave the ester. | Use a milder base such as K₃PO₄ or K₂CO₃. Avoid excessive heating. If hydrolysis persists, consider protecting the corresponding benzyl alcohol with a more robust group (e.g., TBDMS) prior to the coupling. |

| Difficult Purification | Co-elution of the product with boronic acid-derived impurities or homocoupled byproducts. | An acidic wash (dilute HCl) during work-up can sometimes help remove basic impurities. A basic wash (dilute NaHCO₃) can help remove unreacted boronic acid. Optimize chromatography conditions carefully.[11][19] |

References

-

Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction . Journal of the American Chemical Society. Available at: [Link]

-

Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction . ResearchGate. Available at: [Link]

-

Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction . Wiley Online Library. Available at: [Link]

-

Solvent effects in palladium catalysed cross-coupling reactions . White Rose Research Online. Available at: [Link]

-

Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings . National Institutes of Health (NIH). Available at: [Link]

-

Suzuki reaction . Wikipedia. Available at: [Link]

-

Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands . National Institutes of Health (NIH). Available at: [Link]

-

Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up . YouTube. Available at: [Link]

-

A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids . National Institutes of Health (NIH). Available at: [Link]

-

Suzuki-Miyaura Coupling . Chemistry LibreTexts. Available at: [Link]

-

Solvent effects in palladium catalysed cross-coupling reactions . Royal Society of Chemistry. Available at: [Link]

-

Ligand effects in palladium‐catalyzed Suzuki and Heck coupling reactions . Scite.ai. Available at: [Link]

-

Palladacycles as Efficient Precatalysts for Suzuki-Miyaura Cross-Coupling Reactions . MDPI. Available at: [Link]

-

A new palladium precatalyst allows for the fast Suzuki-Miyaura coupling reactions of unstable polyfluorophenyl and 2-heteroaryl boronic acids . Semantic Scholar. Available at: [Link]

-

Solvent effects in palladium catalysed cross-coupling reactions . ResearchGate. Available at: [Link]

-

The catalytic mechanism of the Suzuki-Miyaura reaction . ChemRxiv. Available at: [Link]

-

A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids . Journal of the American Chemical Society. Available at: [Link]

-

Ligand-Controlled Palladium-Catalyzed Regiodivergent Suzuki-Miyaura Cross-Coupling of Allylboronates and Aryl Halides . National Institutes of Health (NIH). Available at: [Link]

-

Solvent effect on palladium-catalyzed cross-coupling reactions and implications on the active catalytic species . Europe PMC. Available at: [Link]

-

Mechanism of Palladium-Catalyzed Suzuki-Miyaura Reactions: Multiple and Antagonistic Roles of Anionic “Bases” and Their Countercations . ResearchGate. Available at: [Link]

-

Palladium-Catalyzed Ligand-Free Suzuki Cross-Coupling Reactions of Benzylic Halides with Aryl Boronic Acids under Mild Conditions . ResearchGate. Available at: [Link]

-

Palladium catalyzed ligand-free Suzuki cross-coupling reactions of benzylic halides with aryl boronic acids under mild condition . ElectronicsAndBooks. Available at: [Link]

-

Suzuki-Miyaura cross-coupling: Practical Guide . Yoneda Labs. Available at: [Link]

-

Palladium‐catalyzed Suzuki carbonylation of different benzyl chlorides... . ResearchGate. Available at: [Link]

-

Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands . Accounts of Chemical Research. Available at: [Link]

-

Palladium/P,O-Ligand-Catalyzed Suzuki Cross-Coupling Reactions of Arylboronic Acids and Aryl Chlorides. Isolation and Structural Characterization of (P,O)-Pd(dba) Complex . The Journal of Organic Chemistry. Available at: [Link]

-

Suzuki cross-coupling reaction . YouTube. Available at: [Link]

-

A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles . National Institutes of Health (NIH). Available at: [Link]

-

Homogeneous and Recyclable Palladium Catalysts: Application in Suzuki–Miyaura Cross-Coupling Reactions . Organometallics. Available at: [Link]

-

Struggling with Suzuki Reaction . Reddit. Available at: [Link]

-

How can I solve my problem with Suzuki coupling? . ResearchGate. Available at: [Link]

-

Suzuki Coupling . Organic Chemistry Portal. Available at: [Link]

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 3. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 4. chemrxiv.org [chemrxiv.org]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. benchchem.com [benchchem.com]

- 11. reddit.com [reddit.com]

- 12. A new palladium precatalyst allows for the fast Suzuki-Miyaura coupling reactions of unstable polyfluorophenyl and 2-heteroaryl boronic acids. | Semantic Scholar [semanticscholar.org]

- 13. scite.ai [scite.ai]

- 14. Ligand-Controlled Palladium-Catalyzed Regiodivergent Suzuki-Miyaura Cross-Coupling of Allylboronates and Aryl Halides - PMC [pmc.ncbi.nlm.nih.gov]

- 15. pubs.acs.org [pubs.acs.org]

- 16. pubs.acs.org [pubs.acs.org]

- 17. Redirecting [linkinghub.elsevier.com]

- 18. Suzuki Coupling [organic-chemistry.org]

- 19. m.youtube.com [m.youtube.com]

- 20. benchchem.com [benchchem.com]

- 21. benchchem.com [benchchem.com]

- 22. researchgate.net [researchgate.net]

- 23. Yoneda Labs [yonedalabs.com]

Synthesis of a Key Biphenyl Intermediate for Angiotensin II Receptor Blockers Using (4-(Acetoxymethyl)phenyl)boronic acid

Introduction

(4-(Acetoxymethyl)phenyl)boronic acid is a versatile and valuable building block in modern medicinal chemistry, particularly in the synthesis of complex drug intermediates. Its utility is most prominently showcased in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, which is a cornerstone for the formation of carbon-carbon bonds.[1][2][3] This application note provides a detailed, step-by-step protocol for the synthesis of a key biphenyl intermediate, a common structural motif in a class of antihypertensive drugs known as angiotensin II receptor blockers (ARBs) or "sartans".[4][5] The protocol will focus on the Suzuki-Miyaura coupling of (4-(Acetoxymethyl)phenyl)boronic acid with a suitable heterocyclic halide, a critical step in the convergent synthesis of drugs like Telmisartan.

The acetoxymethyl group serves as a masked hydroxymethyl group, which can be a crucial functional handle for subsequent transformations in a multi-step drug synthesis. The boronic acid moiety allows for the regioselective formation of a biphenyl linkage under relatively mild conditions, a significant advantage in the synthesis of complex molecules with multiple functional groups.[1]

Reaction Principle: The Suzuki-Miyaura Catalytic Cycle

The Suzuki-Miyaura coupling reaction is a palladium-catalyzed process that involves the reaction of an organoboron compound (in this case, (4-(Acetoxymethyl)phenyl)boronic acid) with an organic halide or triflate.[2][3] The catalytic cycle is generally understood to proceed through three key steps: oxidative addition, transmetalation, and reductive elimination. A base is required to activate the boronic acid for the transmetalation step.[1]

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Application: Synthesis of a Telmisartan Intermediate

This protocol details the synthesis of 2'-[(4-acetoxymethyl)phenyl]-4,4-dimethyl-4,5-dihydro-1,3-oxazole, a key intermediate in the synthesis of Telmisartan. This intermediate is formed via the Suzuki coupling of (4-(Acetoxymethyl)phenyl)boronic acid with 2-(2-bromophenyl)-4,4-dimethyl-2-oxazoline.[4][5]

Reaction Scheme

Caption: Suzuki coupling to form a key Telmisartan intermediate.

Experimental Protocol

This protocol is adapted from established procedures for the synthesis of similar Telmisartan intermediates.[4][5]

Materials and Reagents

| Reagent | Molar Mass ( g/mol ) | Amount (mmol) | Mass/Volume |

| (4-(Acetoxymethyl)phenyl)boronic acid | 193.99 | 10.0 | 1.94 g |

| 2-(2-Bromophenyl)-4,4-dimethyl-2-oxazoline | 254.13 | 11.0 | 2.80 g |

| Tetrakis(triphenylphosphine)palladium(0) | 1155.56 | 0.25 | 289 mg |

| Sodium Carbonate (Na₂CO₃) | 105.99 | 20.0 | 2.12 g |

| Tetrahydrofuran (THF) | - | - | 50 mL |

| Deionized Water | - | - | 20 mL |

| Ethyl Acetate | - | - | As needed |

| Brine | - | - | As needed |

| Anhydrous Magnesium Sulfate (MgSO₄) | - | - | As needed |

Step-by-Step Procedure

-

Reaction Setup:

-

To a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add (4-(Acetoxymethyl)phenyl)boronic acid (1.94 g, 10.0 mmol) and 2-(2-bromophenyl)-4,4-dimethyl-2-oxazoline (2.80 g, 11.0 mmol).

-

Add tetrahydrofuran (50 mL) to the flask and stir the mixture to dissolve the solids.

-

-

Base Addition:

-

In a separate beaker, dissolve sodium carbonate (2.12 g, 20.0 mmol) in deionized water (20 mL) to prepare a 1 M solution.

-

Add the aqueous sodium carbonate solution to the reaction flask. The mixture will become biphasic.

-

-

Degassing:

-

Bubble nitrogen gas through the biphasic solution for 20-30 minutes to remove dissolved oxygen, which can deactivate the palladium catalyst.

-

-

Catalyst Addition:

-

Under a positive flow of nitrogen, add tetrakis(triphenylphosphine)palladium(0) (289 mg, 0.25 mmol) to the reaction mixture.

-

-

Reaction:

-

Heat the reaction mixture to reflux (approximately 66 °C for THF) with vigorous stirring.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). The reaction is typically complete within 12-16 hours.

-

-

Workup:

-

Once the reaction is complete, cool the mixture to room temperature.

-

Transfer the mixture to a separatory funnel and add ethyl acetate (50 mL).

-

Separate the organic layer. Extract the aqueous layer with ethyl acetate (2 x 25 mL).

-

Combine the organic layers and wash with brine (50 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude product.

-

-

Purification:

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 2'-[(4-acetoxymethyl)phenyl]-4,4-dimethyl-4,5-dihydro-1,3-oxazole.

-

Trustworthiness and Validation

-

Reaction Monitoring: The progress of the Suzuki coupling should be carefully monitored by an appropriate analytical technique (TLC or HPLC) to ensure the complete consumption of the limiting reagent.

-

Inert Atmosphere: Maintaining an inert atmosphere throughout the reaction is crucial for the stability and activity of the palladium catalyst.

-

Purity of Reagents: The purity of the starting materials, particularly the boronic acid and the palladium catalyst, will significantly impact the reaction yield and purity of the final product.

-

Characterization: The identity and purity of the synthesized intermediate should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Conclusion

This application note provides a comprehensive and detailed protocol for the synthesis of a key biphenyl intermediate for angiotensin II receptor blockers using (4-(Acetoxymethyl)phenyl)boronic acid. The Suzuki-Miyaura coupling reaction is a powerful and reliable method for the construction of the central biphenyl core of these important pharmaceutical compounds. The provided step-by-step procedure, along with the explanation of the underlying scientific principles, serves as a valuable resource for researchers and scientists in the field of drug development and organic synthesis.

References

-

Efficient and improved synthesis of Telmisartan. Arkivoc, 2010(v), 275-283. [Link]

-

New Strategy for the Synthesis of Telmisartan: An Antihypertensive Drug. Asian Journal of Chemistry, Vol. 22, No. 4 (2010), 2770-2774. [Link]

-

Efficient Synthesis of Telmisartan: An Antihypertensive Drug. RASĀYAN J. Chem, Vol.1, No.3 (2010), 461-467. [Link]

-

Alternative Synthesis of Telmisartan via Suzuki Coupling. Archives of Applied Science Research, 2010, 2 (5): 135-141. [Link]

-

Suzuki Coupling. Organic Chemistry Portal. [Link]

-

The Suzuki Reaction. Andrew G. Myers Research Group, Harvard University. [Link]

-

Suzuki Cross-Coupling of Phenylboronic Acid and 5-Iodovanillin. Rose-Hulman Institute of Technology. [Link]

Sources

Application Notes & Protocols: Strategic Execution of Suzuki-Miyaura Coupling with (4-(Acetoxymethyl)phenyl)boronic Acid for Pharmaceutical Scaffolds

Introduction: The Strategic Importance of Suzuki-Miyaura Coupling

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, prized for its capacity to forge carbon-carbon bonds with exceptional reliability and functional group tolerance.[1][2] First reported in 1979, this palladium-catalyzed reaction between an organoboron species and an organic halide has become an indispensable tool in drug discovery and development.[1][3] Its power lies in the mild reaction conditions and the stability and low toxicity of the boronic acid reagents, allowing for the construction of complex molecular architectures, particularly biaryl structures common in pharmaceutical agents.[1]

This guide provides an in-depth examination of the reaction conditions required for the successful coupling of various aryl halides with (4-(Acetoxymethyl)phenyl)boronic acid. This specific boronic acid is of significant interest as it introduces a versatile benzylic acetate handle, which can be readily unmasked to a hydroxymethyl group for further derivatization in a synthetic sequence. We will explore the mechanistic underpinnings of the reaction, provide detailed, field-tested protocols, and offer insights into overcoming common challenges, ensuring researchers can confidently and efficiently utilize this powerful transformation.

The Engine of Synthesis: Deconstructing the Catalytic Cycle

The efficacy of the Suzuki-Miyaura coupling hinges on a well-defined catalytic cycle orchestrated by a palladium complex.[1] Understanding these fundamental steps is critical for rational troubleshooting and optimization. The cycle comprises three key stages: oxidative addition, transmetalation, and reductive elimination.[4][5][6][7]

-

Oxidative Addition : The cycle initiates with a catalytically active, electron-rich Palladium(0) complex. This species undergoes oxidative addition by inserting itself into the carbon-halogen bond of the aryl halide (Ar-X). This step, which is often rate-determining, transforms the catalyst into a square-planar Palladium(II) intermediate.[1][4] The reactivity of the aryl halide significantly influences the rate of this step, with the general trend being I > Br > OTf >> Cl.[8][9]

-

Transmetalation : This is the crucial bond-forming stage where the organic moiety is transferred from the boron atom to the palladium center. The process is critically dependent on activation by a base. The base reacts with the boronic acid to form a more nucleophilic "ate" complex (a boronate), which readily transfers its aryl group to the Pd(II) center, displacing a halide.[3][4][10][11][12]

-

Reductive Elimination : In the final step, the two organic groups (the aryl group from the halide and the (4-(acetoxymethyl)phenyl) group from the boronic acid) on the Pd(II) complex are coupled and expelled. This concerted elimination forms the desired biaryl product and, crucially, regenerates the active Pd(0) catalyst, allowing the cycle to begin anew.[1][4][5][6]

Caption: General Experimental Workflow for Suzuki-Miyaura Coupling.

Protocol 1: Standard Coupling of an Aryl Bromide

This protocol is optimized for reactive aryl halides like bromides and iodides, prioritizing the stability of the acetoxymethyl group.

-

Materials & Setup :

-

In a flame-dried round-bottom flask equipped with a stir bar and reflux condenser, add the aryl bromide (1.0 mmol, 1.0 equiv), (4-(Acetoxymethyl)phenyl)boronic acid (1.2 mmol, 1.2 equiv), and potassium carbonate (K₂CO₃, 2.0 mmol, 2.0 equiv).

-

Seal the flask with a septum.

-

-

Procedure :

-

Evacuate and backfill the flask with Argon or Nitrogen three times.

-

Add the palladium catalyst, for example, Pd(PPh₃)₄ (0.03 mmol, 3 mol%).

-

Add the degassed solvent system, typically a 4:1 mixture of 1,4-Dioxane and Water (5 mL total volume).

-

Heat the reaction mixture to 80-90 °C and stir vigorously.

-

Monitor the reaction progress by TLC or LC-MS (typically complete in 2-6 hours).

-

Upon completion, cool the mixture to room temperature.

-

-

Work-up and Purification :

-

Dilute the reaction mixture with ethyl acetate (20 mL) and water (20 mL).

-

Separate the layers. Extract the aqueous layer with ethyl acetate (2 x 15 mL).

-

Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired biaryl compound. [1][5]

-

Protocol 2: Enhanced Conditions for a Challenging Aryl Chloride

This protocol employs a more active catalyst system required for the less reactive C-Cl bond.

-

Materials & Setup :

-

In a flame-dried Schlenk tube with a stir bar, add the aryl chloride (1.0 mmol, 1.0 equiv), (4-(Acetoxymethyl)phenyl)boronic acid (1.5 mmol, 1.5 equiv), and finely powdered potassium phosphate (K₃PO₄, 2.5 mmol, 2.5 equiv).

-

-

Procedure :

-

Evacuate and backfill the tube with Argon three times.

-

In a separate vial, pre-mix the palladium source, Pd(OAc)₂ (0.02 mmol, 2 mol%), and a specialized ligand, such as SPhos (0.044 mmol, 4.4 mol%). Add this catalyst mixture to the Schlenk tube.

-

Add the degassed solvent, typically Toluene (4 mL) and Water (0.4 mL).

-

Seal the tube and heat the reaction mixture to 100-110 °C.

-

Monitor the reaction progress (may require 12-24 hours).

-

Follow the work-up and purification steps outlined in Protocol 1.

-

Data Summary and Expected Outcomes

The following table summarizes representative conditions and expected outcomes for the coupling of various aryl halides with (4-(Acetoxymethyl)phenyl)boronic acid. These are illustrative and should be optimized for each specific substrate.

| Aryl Halide (Ar-X) | Catalyst System (mol%) | Base (equiv) | Solvent System | Temp (°C) | Typical Time (h) | Expected Yield |

| 4-Iodoacetophenone | Pd(PPh₃)₄ (3%) | K₂CO₃ (2.0) | Dioxane/H₂O (4:1) | 85 | 2-4 | >90% |

| 4-Bromoanisole | Pd(dppf)Cl₂ (3%) | K₂CO₃ (2.0) | Dioxane/H₂O (4:1) | 90 | 4-8 | 80-95% |

| 1-Bromonaphthalene | Pd(PPh₃)₄ (3%) | Cs₂CO₃ (2.0) | Toluene/EtOH/H₂O | 95 | 6-12 | 85-95% |

| 4-Chloro-benzonitrile | Pd(OAc)₂ (2%) / SPhos (4%) | K₃PO₄ (2.5) | Toluene/H₂O (10:1) | 110 | 12-18 | 70-85% |

| 2-Chloropyridine | Pd₂(dba)₃ (2%) / XPhos (4%) | K₃PO₄ (2.5) | Dioxane/H₂O (5:1) | 100 | 16-24 | 65-80% |

Troubleshooting and Field Insights

-

Low or No Conversion :

-

Inert Atmosphere : Ensure the system is rigorously free of oxygen, which can deactivate the Pd(0) catalyst.

-

Reagent Quality : Use high-purity boronic acid; impurities or decomposition can inhibit the reaction. Check the purity of the aryl halide.

-

Catalyst Activity : If using a Pd(II) source with a ligand, ensure the ligand is not oxidized. Consider a more active ligand or a pre-formed catalyst.

-

-

Protodeboronation Side Reaction :

-

This occurs when the boronic acid reacts with a proton source instead of transmetalating, yielding a simple arene. This can be prevalent in highly aqueous or acidic media.

-

Mitigation : Minimize water content where possible or switch to a non-aqueous system using a base like potassium fluoride (KF). [12]* Homocoupling of Boronic Acid :

-

Formation of (4-(Acetoxymethyl)phenyl)₂(biphenyl) can occur, especially in the presence of oxygen or at high catalyst loadings. [13][14] * Mitigation : Ensure a strictly inert atmosphere and use the lowest effective catalyst loading.

-

-

Hydrolysis of the Acetoxymethyl Group :

-

If the corresponding benzyl alcohol is observed as a byproduct, the reaction conditions are too harsh.

-

Mitigation : Switch to a milder base (e.g., from K₃PO₄ to K₂CO₃), lower the reaction temperature, and reduce the reaction time.

-

Conclusion

The Suzuki-Miyaura coupling of aryl halides with (4-(Acetoxymethyl)phenyl)boronic acid is a powerful and highly adaptable method for synthesizing valuable intermediates in drug discovery. A thorough understanding of the catalytic cycle and the specific roles of the catalyst, base, and solvent allows for the rational design of reaction conditions. By carefully selecting a catalyst system appropriate for the halide's reactivity and a base mild enough to preserve the sensitive acetate functionality, researchers can achieve high yields and build complex molecular scaffolds with confidence and precision.

References

-

Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. [Link]

-

Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

-

Wikipedia. Suzuki reaction. [Link]

-

National Institutes of Health (NIH). (2020). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. [Link]

-

Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. (2025, August 9). Wiley Online Library. [Link]

-

NROChemistry. Suzuki Coupling: Mechanism & Examples. [Link]

-

Journal of the American Chemical Society. Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. [Link]

-

Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. (2019, August 30). Wiley Online Library. [Link]

-

Organic Chemistry Portal. Suzuki Coupling. [Link]

-

Use of Base Metals in Suzuki Coupling. (2025, December 17). WordPress. [Link]

-

ACS Publications. Highly Efficient Palladium-Catalyzed Boronic Acid Coupling Reactions in Water: Scope and Limitations. [Link]

-

ChemRxiv. The catalytic mechanism of the Suzuki-Miyaura reaction. [Link]

-

White Rose Research Online. Solvent effects in palladium catalysed cross-coupling reactions. [Link]

-

ACS Publications. Palladium-Catalyzed Suzuki-Type Self-Coupling of Arylboronic Acids. A Mechanistic Study. [Link]

-

ResearchGate. Solvent Effects on the Selectivity of Palladium‐Catalyzed Suzuki‐Miyaura Couplings | Request PDF. [Link]

-

ACS Publications. Palladium-Catalyzed Suzuki−Miyaura Cross-Couplings of Sulfonyl Chlorides and Boronic Acids. [Link]

-

ResearchGate. Suzuki coupling between phenylboronic acid and aryl halides. [Link]

-

YouTube. Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Link]

-

Rose-Hulman Institute of Technology. Suzuki Cross-Coupling of Phenylboronic Acid and 5-Iodovanillin. [Link]

-

ResearchGate. Cross-Coupling Reactions: A Practical Guide. [Link]

-

National Institutes of Health (NIH). Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters. [Link]

-

ResearchGate. Suzuki-Miyaura cross coupling reaction of aryl halides with phenylboronic acid on a gram scale of substrate. [Link]

-

ResearchGate. Suzuki-Miyaura cross coupling between aryl halides and phenyl- boronic acid with conventional heating method (80 1C) a. [Link]

-

YouTube. Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem. [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 6. chemrxiv.org [chemrxiv.org]

- 7. rose-hulman.edu [rose-hulman.edu]

- 8. Yoneda Labs [yonedalabs.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. researchgate.net [researchgate.net]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Suzuki Coupling [organic-chemistry.org]

- 13. pubs.acs.org [pubs.acs.org]

- 14. pubs.acs.org [pubs.acs.org]

Base and solvent systems for Suzuki reactions involving sensitive functional groups

Application Note & Protocols

Reference: APN-SMC-2025-01 Topic: Navigating the Suzuki-Miyaura Coupling: Advanced Base and Solvent Systems for Substrates with Sensitive Functional Groups For: Researchers, scientists, and drug development professionals.

Abstract

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, prized for its ability to form carbon-carbon bonds with high efficiency and stereospecificity.[1][2] However, its application in complex molecule synthesis, particularly in drug discovery, is often complicated by the presence of functional groups sensitive to the strongly basic conditions traditionally employed. This guide provides a deep dive into the selection of optimal base and solvent systems to preserve the integrity of sensitive functionalities—such as esters, enolizable ketones, aldehydes, and nitro groups—during the coupling process. We will explore the mechanistic roles of the base and solvent, present a curated selection of mild and effective reagents, and provide detailed, field-proven protocols to empower chemists to overcome these synthetic challenges.

The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Framework

A fundamental understanding of the reaction mechanism is crucial for rational optimization. The catalytic cycle, illustrated below, involves three primary steps: oxidative addition, transmetalation, and reductive elimination.[1][3]

Caption: The key steps of the Suzuki-Miyaura catalytic cycle.

The base plays a multifaceted role in this process. Its primary function is to activate the boronic acid by forming a more nucleophilic boronate species ([Ar'B(OH)₃]⁻), which is essential for the transmetalation step.[4][5][6] Additionally, the base can facilitate the formation of an [ArPd(OR)L₂] intermediate from the initial oxidative addition product, which is often more reactive towards transmetalation.[1][5]

The Challenge of Sensitive Functional Groups

Standard Suzuki conditions often employ strong inorganic bases like NaOH, Na₂CO₃, or K₂CO₃ in aqueous mixtures. While effective, these conditions can be destructive to molecules containing sensitive functionalities:

-

Esters and Amides: Prone to hydrolysis.

-

Enolizable Ketones and Aldehydes: Risk of aldol condensation, epimerization, or other side reactions.

-

Nitroarenes: Can undergo undesired reductions or side reactions.

-

Protecting Groups: Many common protecting groups (e.g., silyl ethers, Boc groups) are labile to strong bases.

The key to a successful coupling is to select a base and solvent system that is sufficiently reactive to promote the catalytic cycle but mild enough to leave these sensitive groups untouched.

Strategic Selection of Base and Solvent Systems

The Base: Balancing Reactivity and Mildness

The choice of base is arguably the most critical parameter for ensuring functional group compatibility. Milder bases are often required to prevent substrate degradation.

Table 1: Recommended Bases for Suzuki Couplings with Sensitive Substrates

| Base | Formula | Key Characteristics & Use Cases | Compatible With |

| Potassium Phosphate | K₃PO₄ | A highly effective, non-nucleophilic base. Excellent for coupling nitrogen-containing heterocycles and sterically hindered substrates.[7][8][9] Often provides superior results where carbonates fail. | Esters, amides, enolizable ketones. |

| Cesium Carbonate | Cs₂CO₃ | A soft, highly soluble base that is effective even in anhydrous organic solvents.[10][11] Its superiority is often attributed to the template effect of the large Cs⁺ cation and its high solubility.[12][13] | Esters, base-sensitive heterocycles. |

| Potassium Fluoride | KF | A mild base where the fluoride ion is believed to play a unique role in activating the boronic acid without significantly raising the pH.[6][14] Ideal for substrates with extremely base-labile groups. | Esters, aldehydes. |

| Organic Amines | e.g., Et₃N, DIPEA | Non-nucleophilic organic bases used when even mild inorganic bases cause issues.[15] Often less efficient and may require higher temperatures or more active catalysts. | Highly sensitive substrates where inorganic salts are problematic. |

| Potassium tert-butoxide | t-BuOK | A very strong, non-nucleophilic base. Reserved for challenging couplings of unreactive substrates like aryl chlorides, but requires careful substrate evaluation due to its high reactivity.[8][15] | Aryl chlorides, sterically demanding systems. |

Protodeboronation, the undesired cleavage of the C-B bond by a proton source, is a major side reaction, especially with electron-deficient boronic acids.[14] Using milder bases like K₃PO₄ or KF under anhydrous conditions can significantly suppress this pathway.[14]

The Solvent: More Than Just a Medium

The solvent system must not only dissolve the reactants but also influence the rate and selectivity of the reaction. The polarity of the solvent can affect the stability of catalytic intermediates and the solubility of the base.[16][17][18]

Table 2: Common Solvent Systems and Their Applications

| Solvent(s) | Type | Characteristics & Use Cases |

| Toluene / H₂O | Biphasic Aromatic | A classic system. The aqueous phase dissolves the inorganic base, while the organic phase contains the substrate and catalyst. Effective for a wide range of substrates.[19] |

| Dioxane / H₂O | Biphasic Ether | Another highly versatile and common system. Dioxane's miscibility with water allows for a more homogenous reaction environment at elevated temperatures.[20] |

| Tetrahydrofuran (THF) | Polar Aprotic Ether | A good solvent for many organic compounds. Often used in anhydrous conditions with soluble bases like Cs₂CO₃ or for room-temperature couplings.[21] |

| Ethanol / H₂O | Biphasic Protic | A "greener" solvent choice. Suitable for water-soluble substrates and catalysts, often used in pharmaceutical process development.[22][23] |

| tert-Butanol / H₂O | Biphasic Protic | Particularly effective when used with K₃PO₄ for coupling challenging heteroaryl mesylates and trifluoroborates.[24] |

| Dimethylformamide (DMF) | Polar Aprotic Amide | High boiling point and excellent solvating power. Can be useful for difficult couplings but may lead to side reactions and is harder to remove. Its use can also influence selectivity.[16][17] |

Decision-Making Framework for System Selection

Choosing the optimal conditions requires a systematic approach based on the properties of the coupling partners. The following flowchart provides a general guide for initial reaction screening.

Caption: A guide for selecting initial reaction conditions.

Detailed Experimental Protocols

Safety Note: All reactions should be performed in a well-ventilated fume hood. Palladium catalysts and phosphine ligands are toxic and should be handled with appropriate personal protective equipment (PPE). Solvents should be properly degassed to prevent catalyst deactivation.

Protocol 1: Coupling of an Ester-Containing Aryl Bromide with K₃PO₄

-

Rationale: This protocol uses potassium phosphate, a moderately strong but non-nucleophilic base, to prevent saponification of the ester functionality. A biphasic dioxane/water system ensures solubility of both the organic substrate and the inorganic base.[9][24][25]

-

Reaction: 4-Bromomethylbenzoate + Phenylboronic acid → Methyl 4-phenylbenzoate

Materials:

-

4-Bromomethylbenzoate (1.0 mmol, 1.0 equiv)

-

Phenylboronic acid (1.2 mmol, 1.2 equiv)

-

Potassium phosphate (K₃PO₄), finely powdered (2.0 mmol, 2.0 equiv)

-

Pd(OAc)₂ (0.02 mmol, 2 mol%)

-

SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.04 mmol, 4 mol%)

-

1,4-Dioxane (4 mL)

-

Deionized water (1 mL)

Procedure:

-

To a flame-dried round-bottom flask or reaction vial, add 4-bromomethylbenzoate, phenylboronic acid, and K₃PO₄.

-

Seal the flask with a rubber septum. Evacuate and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times.

-

Under a positive pressure of inert gas, add the Pd(OAc)₂ and SPhos ligand.

-

Add the degassed 1,4-dioxane (4 mL) and degassed water (1 mL) via syringe.

-

Stir the mixture vigorously and heat to 90 °C in an oil bath.

-

Monitor the reaction progress by TLC or LC-MS (typically 4-12 hours).

-

Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL).

-

Separate the layers. Wash the organic layer with brine (15 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Protocol 2: Coupling of an Aldehyde-Containing Aryl Bromide with KF

-

Rationale: Aldehydes are highly sensitive to strong bases, which can induce aldol reactions. Potassium fluoride provides a sufficiently basic environment to activate the boronic acid for transmetalation while minimizing side reactions.[6][14] Anhydrous THF is used to prevent hydration of the aldehyde and minimize protodeboronation.

-

Reaction: 4-Bromobenzaldehyde + Pyridine-3-boronic acid → 4-(Pyridin-3-yl)benzaldehyde

Materials:

-

4-Bromobenzaldehyde (1.0 mmol, 1.0 equiv)

-

Pyridine-3-boronic acid (1.3 mmol, 1.3 equiv)

-

Potassium fluoride (KF), spray-dried (3.0 mmol, 3.0 equiv)

-

Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) (0.015 mmol, 1.5 mol%)

-

Tri(tert-butyl)phosphine (P(t-Bu)₃), as a 1.0 M solution in toluene (0.06 mmol, 6 mol%)

-

Anhydrous Tetrahydrofuran (THF) (5 mL)

Procedure:

-

In a glovebox or under a strict inert atmosphere, add KF to a flame-dried flask and heat under vacuum for 15 minutes to ensure it is anhydrous. Allow to cool.

-

Add 4-bromobenzaldehyde and pyridine-3-boronic acid to the flask.

-

Evacuate and backfill with inert gas (3 cycles).

-

Add anhydrous THF (5 mL).

-

In a separate vial, prepare the catalyst solution: add Pd₂(dba)₃ and the P(t-Bu)₃ solution to a small amount of THF.

-

Add the catalyst solution to the main reaction flask.

-

Stir the mixture at room temperature or heat gently to 50 °C.

-

Monitor the reaction closely by TLC or LC-MS (often complete in 2-8 hours).

-

Upon completion, quench the reaction by adding water (10 mL).

-

Extract the product with ethyl acetate (3 x 20 mL).

-

Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.

-

Purify via column chromatography.

Protocol 3: Aqueous Suzuki Coupling of a Water-Soluble Aryl Halide

-

Rationale: Performing the reaction in water is environmentally friendly and can be highly efficient for certain substrates, particularly in pharmaceutical applications where polar starting materials are common.[22][23][26][27] A water-soluble ligand or catalyst system is key.

-

Reaction: 4-Bromo-L-phenylalanine + 4-Methoxyphenylboronic acid → 4-(4-Methoxyphenyl)-L-phenylalanine

Materials:

-

4-Bromo-L-phenylalanine (1.0 mmol, 1.0 equiv)

-

4-Methoxyphenylboronic acid (1.1 mmol, 1.1 equiv)

-

Potassium carbonate (K₂CO₃) (3.0 mmol, 3.0 equiv)

-

Palladium(II) chloride (PdCl₂) (0.03 mmol, 3 mol%)

-

TPPTS (tris(3-sulfonatophenyl)phosphine trisodium salt) (0.12 mmol, 12 mol%)

-

Deionized water (5 mL)

Procedure:

-

To a flask, add 4-bromo-L-phenylalanine, 4-methoxyphenylboronic acid, K₂CO₃, PdCl₂, and TPPTS.

-

Add 5 mL of deionized water. The mixture should be thoroughly degassed by bubbling argon through the solution for 20-30 minutes.

-

Heat the reaction mixture to 80 °C with vigorous stirring.

-

Monitor the reaction by LC-MS.

-

Upon completion, cool the reaction to room temperature.

-

Adjust the pH of the solution to the isoelectric point of the product amino acid (approx. pH 5-6) using 1M HCl. The product should precipitate.

-

Collect the solid product by vacuum filtration.

-

Wash the solid with cold water and then a small amount of cold ethanol.

-

Dry the product under vacuum. Further purification can be achieved by recrystallization if necessary.

Troubleshooting Common Issues

| Issue | Potential Cause(s) | Suggested Solution(s) |

| Low or No Yield | 1. Inactive catalyst (oxidized Pd or ligand).2. Insufficiently degassed solvent.3. Poor quality boronic acid (decomposed).4. Base is not strong enough or is insoluble. | 1. Use fresh catalyst/ligand.[14] Consider a robust pre-catalyst.2. Ensure thorough degassing (3x vacuum/backfill cycles or sparging).[7][14]3. Use fresh boronic acid or convert to a more stable pinacol ester.[14]4. Switch to a stronger or more soluble base (e.g., K₂CO₃ → K₃PO₄ or Cs₂CO₃). |

| Protodeboronation | 1. Reaction temperature too high or time too long.2. Presence of water with electron-deficient boronic acids.3. Base is too strong. | 1. Lower the temperature and monitor carefully to stop when complete.[14]2. Run the reaction under anhydrous conditions.[14]3. Switch to a milder base (e.g., K₃PO₄ → KF). |

| Substrate Decomposition | 1. Base is too strong/nucleophilic for functional groups.2. Temperature is too high. | 1. Screen milder bases (K₃PO₄, Cs₂CO₃, KF).[14]2. Attempt the reaction at a lower temperature, potentially with a more active catalyst system (e.g., using a Buchwald ligand).[8][28] |

| Homocoupling of Boronic Acid | 1. Presence of oxygen.2. Inefficient reduction of Pd(II) precatalyst to active Pd(0). | 1. Ensure rigorous exclusion of air.[7]2. Use a Pd(0) source directly (e.g., Pd₂(dba)₃) or a highly efficient precatalyst. |

Conclusion

The successful application of the Suzuki-Miyaura reaction to substrates bearing sensitive functional groups is not a matter of chance, but of rational design. By carefully considering the mechanistic roles of the base and solvent, chemists can move beyond traditional, often harsh, conditions. The use of milder bases such as K₃PO₄, Cs₂CO₃, and KF, paired with appropriate solvent systems, provides a powerful toolkit to preserve molecular complexity. The protocols and troubleshooting guide provided herein serve as a starting point for developing robust and high-yielding cross-coupling reactions, accelerating the synthesis of complex molecules in pharmaceutical and materials science research.

References

-

Suzuki reaction - Wikipedia. (Accessed Dec. 30, 2025). [Link]

-

Lima, F., et al. (2014). Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. Semantic Scholar. (Accessed Dec. 30, 2025). [Link]

-

What is the utility of cesium carbonate while carrying out Suzuki-Miyaura coupling? - Quora. (Accessed Dec. 30, 2025). [Link]

-

Hong, X., et al. (2019). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. National Institutes of Health. (Accessed Dec. 30, 2025). [Link]

-

Braga, A. A. C., et al. (2005). Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society. (Accessed Dec. 30, 2025). [Link]

-

Hong, X., et al. (2019). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. Israel Journal of Chemistry. (Accessed Dec. 30, 2025). [Link]

-

Suzuki Coupling - Organic Chemistry Portal. (Accessed Dec. 30, 2025). [Link]

-

Kou, K. G. M., et al. (2018). Development of DNA-Compatible Suzuki-Miyaura Reaction in Aqueous Media. PubMed. (Accessed Dec. 30, 2025). [Link]

-